4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane
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Overview
Description
4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[55]undecane is a spiro compound characterized by a unique structure that includes a spirocyclic framework with a fluorobenzyl group Spiro compounds are known for their distinct three-dimensional structures, which often result in unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane typically involves the formation of the spirocyclic core followed by the introduction of the fluorobenzyl group. One common synthetic route includes the reaction of a suitable spirocyclic precursor with 4-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process might include techniques such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted fluorobenzyl derivatives.
Scientific Research Applications
4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic framework can be utilized in the development of novel materials with unique mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, potentially modulating their activity. The spirocyclic core may also contribute to the compound’s stability and bioavailability, making it an effective agent in various biological systems.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane Spiro Compounds: These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the rings.
1,3-Dithiane Spiro Compounds: These compounds contain sulfur atoms in the spirocyclic framework, leading to different chemical properties.
Uniqueness
4-(4-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its potential for specific biological interactions. The combination of oxygen and nitrogen atoms in the spirocyclic core also contributes to its unique reactivity and stability.
Properties
Molecular Formula |
C15H21FN2O |
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Molecular Weight |
264.34 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21FN2O/c16-14-3-1-13(2-4-14)11-18-9-10-19-15(12-18)5-7-17-8-6-15/h1-4,17H,5-12H2 |
InChI Key |
HKTVYWWASSUVBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CN(CCO2)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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